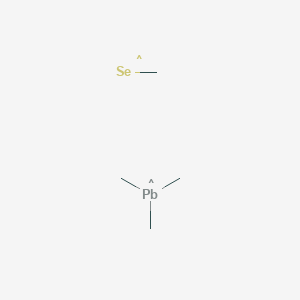
Methylselanyl--trimethylplumbyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylselanyl–trimethylplumbyl (1/1) is a chemical compound with the molecular formula C3H9PbSe It is a unique organometallic compound that contains both selenium and lead atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.
Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.
Reduction Products: Simpler organometallic compounds with lead and selenium.
Substitution Products: Compounds with different functional groups replacing the methylselanyl group.
Applications De Recherche Scientifique
Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:
Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:
Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylplumbyl chloride: A related compound used in similar synthetic reactions.
Methylselanyl lithium: Another organometallic compound containing selenium.
Lead selenide (PbSe): A compound formed from the oxidation of Methylselanyl–trimethylplumbyl (1/1).
Uniqueness
Methylselanyl–trimethylplumbyl (1/1) is unique due to its combination of selenium and lead atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form complexes with metal ions makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
58747-19-6 |
|---|---|
Formule moléculaire |
C4H12PbSe |
Poids moléculaire |
346 g/mol |
InChI |
InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3; |
Clé InChI |
MDAJEYQMTLFWAL-UHFFFAOYSA-N |
SMILES canonique |
C[Se].C[Pb](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


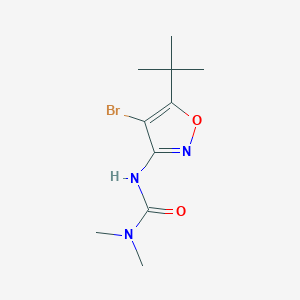
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
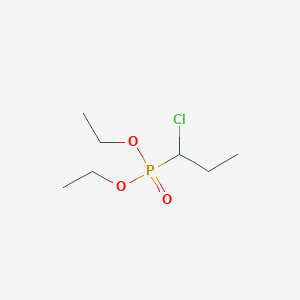
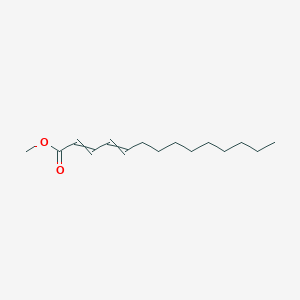
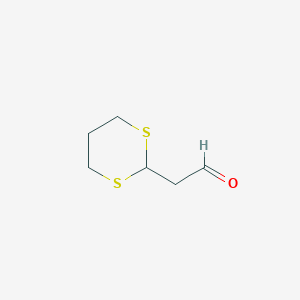
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
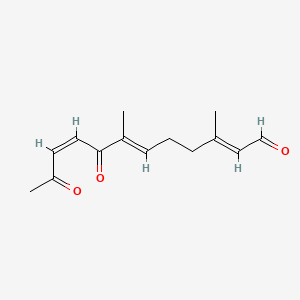
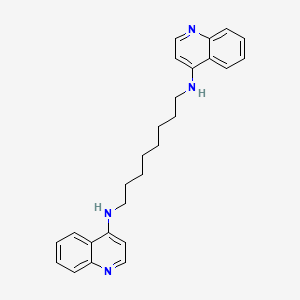
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
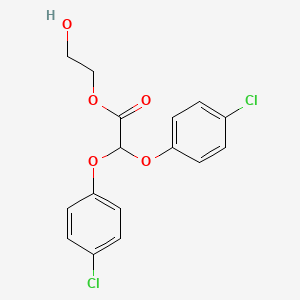
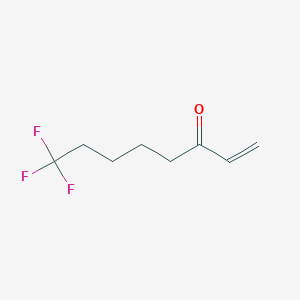
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
